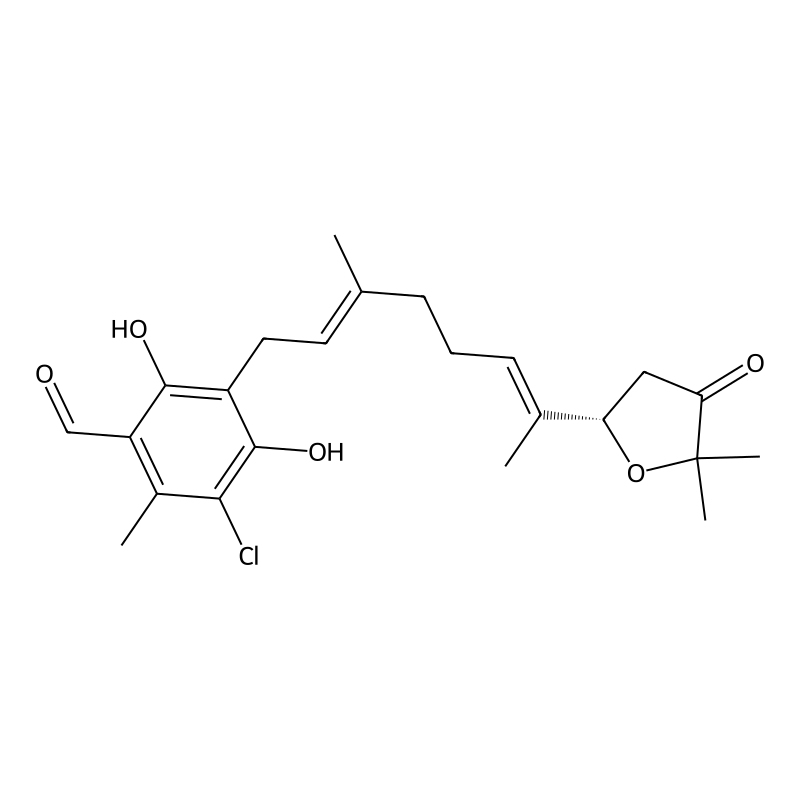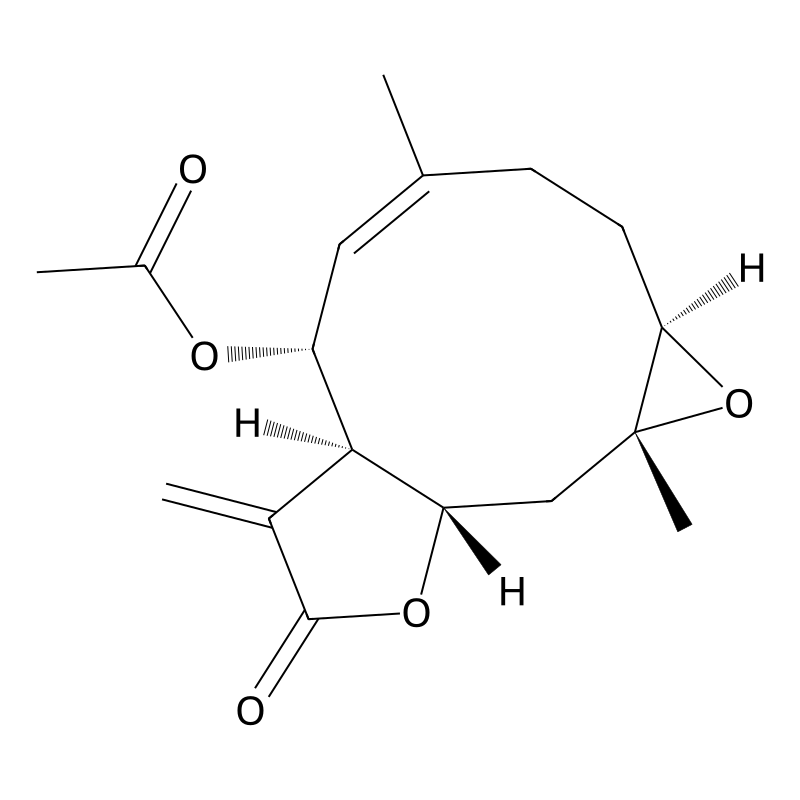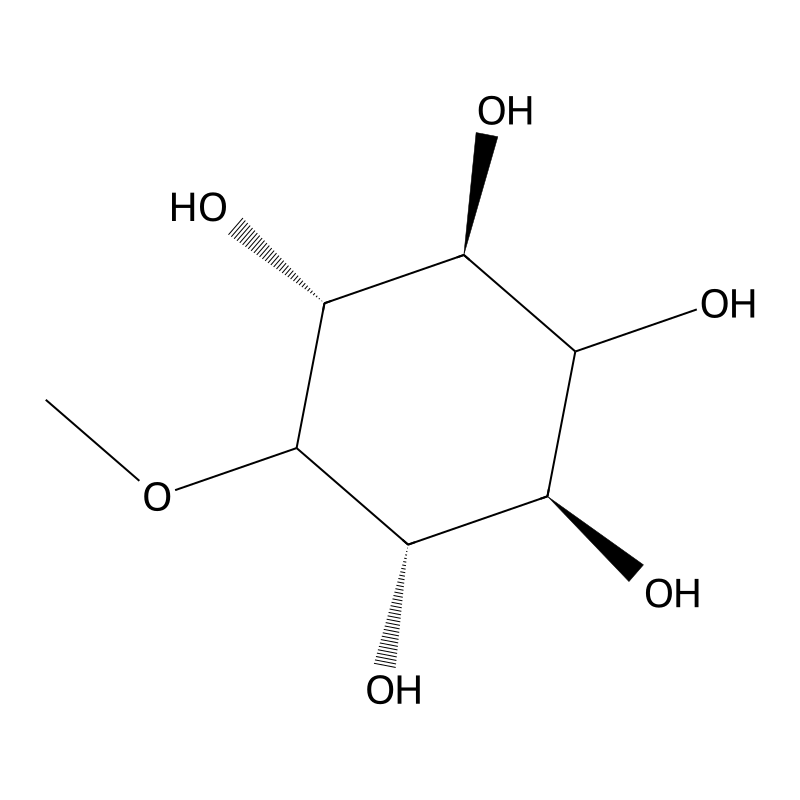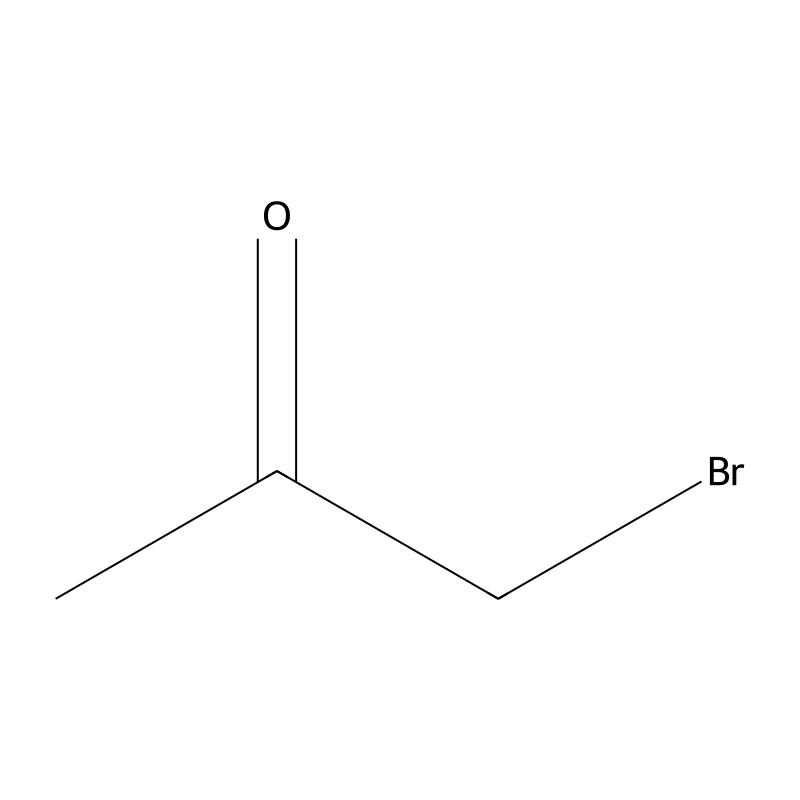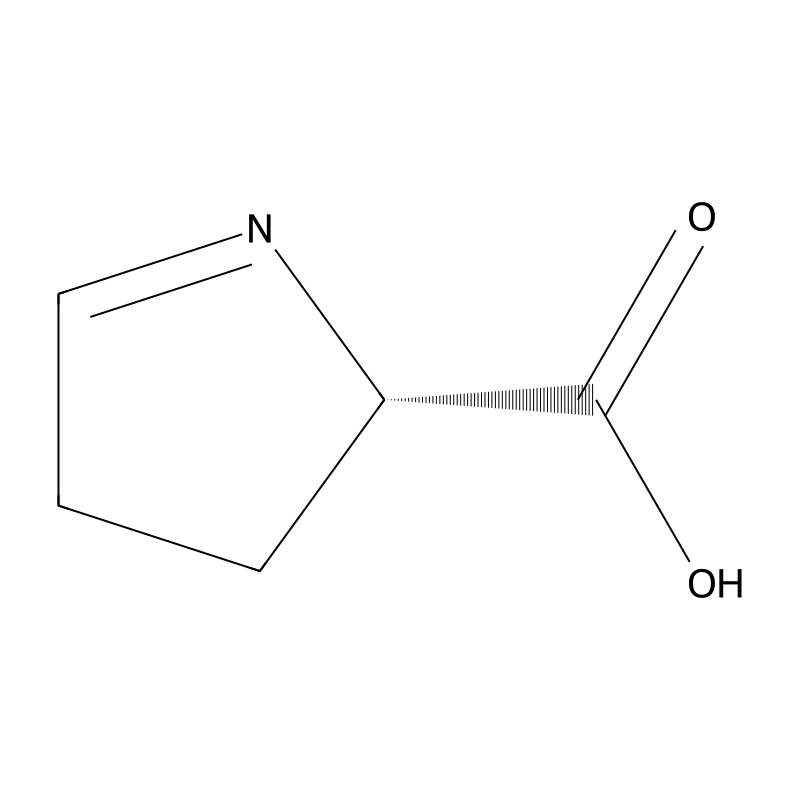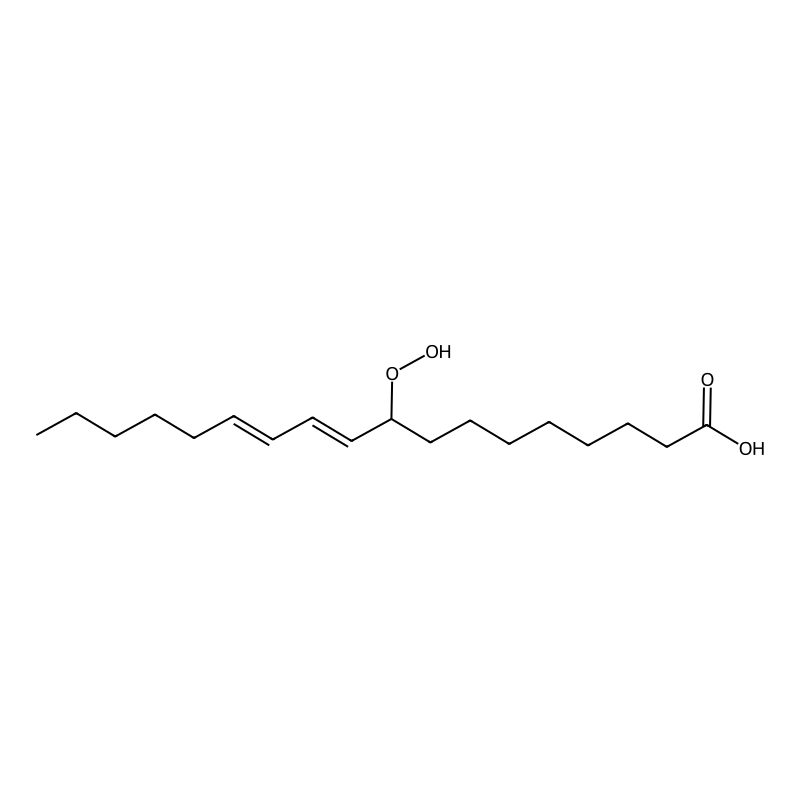1,3-Dioxolane-2-methanol, 2,4-dimethyl-
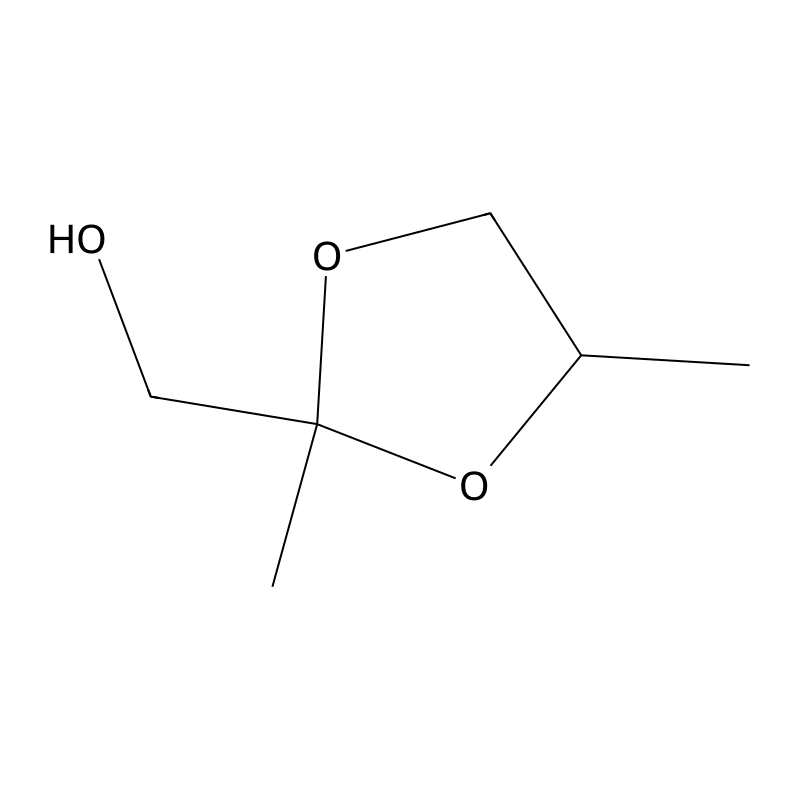
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis and Organometallic Chemistry
Scientific Field: Catalysis and Organometallic Chemistry.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” has the ability to form stable complexes with certain metals, which makes it useful in catalysis and as a ligand in organometallic chemistry.
Methods of Application: The specific methods of application or experimental procedures in this field would depend on the particular experiment being conducted
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would also depend on the specific experiment.
Biofuel Production
Scientific Field: Biofuel Production.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” is used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel.
Methods of Application: The production process involves a two-step activated carbon preparation technique from corncob.
Results or Outcomes: The acidic catalyst AAC-CC resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment.
Cleaning Products
Scientific Field: Household and Industrial Cleaning Products.
Methods of Application: The compound is typically mixed with other ingredients to form the cleaning product.
Results or Outcomes: The use of “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in cleaning products can enhance their effectiveness.
Organic Synthesis
Scientific Field: Organic Synthesis.
Application Summary: “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” is employed in the preparation of a chiral allylic triol through the extrusion of sulfur dioxide from an alpha, beta-epoxysulfone.
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would also depend on the specific experiment.
Mass Spectrometry
Scientific Field: Mass Spectrometry.
Methods of Application: The compound is ionized and then separated based on its mass-to-charge ratio
Results or Outcomes: The outcomes of using “1,3-Dioxolane-2-methanol, 2,4-dimethyl-” in this field would depend on the specific experiment.
Production of 4-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxolane and 5-Hydroxy-2,2-Dimethyl-1,3-Dioxane
- Origin: The specific origin of this compound is not readily available in scientific literature.
- Significance: Limited information exists on the specific applications of 2,4-dimethyl-1,3-dioxolane-2-methanol in research. However, due to its structural similarity to solketal, it might have potential uses as a protecting group for carbonyl functionalities [].
Molecular Structure Analysis
- Key features: The molecule consists of a five-membered ring with two oxygen atoms (1,3-dioxolane) containing two methyl groups (dimethyl) at positions 2 and 4. Additionally, a hydroxyl group (methanol) is attached at position 2.
Chemical Reactions Analysis
- Data on specific reactions involving 2,4-dimethyl-1,3-dioxolane-2-methanol is limited. However, based on its similarity to solketal, potential reactions might include:
Physical And Chemical Properties Analysis
- No data on specific physical and chemical properties (melting point, boiling point, solubility, etc.) for 2,4-dimethyl-1,3-dioxolane-2-methanol is currently available in scientific databases.
- Information regarding the mechanism of action for this specific compound is not available.

